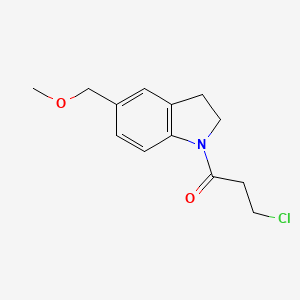![molecular formula C8H16N2O B1493219 (2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098108-91-7](/img/structure/B1493219.png)
(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Overview
Description
(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a unique compound characterized by its cyclic structure fused with a pyrrolidine ring, an amino group, and a hydroxymethyl group. This compound exhibits significant versatility, making it a subject of interest in various scientific research fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material Preparation: : The synthesis often begins with cyclopentanone, which undergoes a sequence of reactions including reductive amination to introduce the amino group.
Cyclization: : Following this, the compound undergoes intramolecular cyclization to form the hexahydrocyclopenta[c]pyrrole core.
Introduction of Hydroxymethyl Group: : The final step involves a regioselective addition of formaldehyde or a similar source to introduce the hydroxymethyl functionality under controlled conditions, typically using base catalysts.
Industrial Production Methods:
Large-scale synthesis typically follows similar steps but employs optimized conditions for higher yields. Techniques like continuous flow synthesis and the use of efficient catalytic systems are common to meet industrial demand.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form corresponding ketones or acids, using reagents like PCC or Jones reagent.
Reduction: : Reductive reactions using agents like lithium aluminium hydride can modify the functional groups.
Substitution: : It can participate in substitution reactions, especially on the amino group, forming derivatives with various substituents.
Common Reagents and Conditions:
Oxidation: : Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: : Lithium aluminium hydride, hydrogenation with catalysts like Pt or Pd.
Substitution: : Alkyl halides in the presence of base, acyl chlorides for acylation.
Major Products:
Oxidation: : Ketones, carboxylic acids.
Reduction: : Hydrocarbons or alcohols, depending on the functional group targeted.
Substitution: : N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry:
It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology:
In medicinal chemistry, it is explored for its potential as a bioactive molecule with applications in drug design and synthesis.
Medicine:
Industry:
It can be utilized in the creation of polymers and materials with specialized properties.
Mechanism of Action
Unique Features:
Structural Rigidity: : The fused cyclic structure adds a level of rigidity not seen in simpler amines.
Functional Groups: : The combination of an amino group and a hydroxymethyl group provides unique chemical reactivity.
Comparison with Similar Compounds
Cyclopentylamine: : Lacks the hexahydrocyclopenta[c]pyrrol core and hydroxymethyl group.
Hydroxymethyl pyrrolidine: : Simplified version without the cyclic fusion.
Pyrrolidine derivatives: : Various modifications lacking the specific amino and hydroxymethyl substitution pattern.
This comprehensive overview should provide a solid foundation for understanding (2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Properties
IUPAC Name |
(2-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10-4-7-2-1-3-8(7,5-10)6-11/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQTWLCYRXIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)


![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)



